

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine
Compound Name:	
Cat. No.:	B1373020

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine**

Abstract

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is a substituted benzylamine derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. More importantly, it establishes a framework for the experimental determination of its key physical characteristics, including melting point, solubility, and acid dissociation constant (pKa). By detailing robust, field-proven methodologies, this document serves as a vital resource for researchers, enabling accurate characterization and facilitating the integration of this molecule into drug development and discovery workflows.

Compound Identification and Structural Analysis

The foundational step in characterizing any research chemical is to confirm its identity and understand its molecular structure. The functional groups present in the molecule are the

primary determinants of its physical and chemical behavior.

(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine is defined by a benzene ring substituted with three key functional groups:

- Primary Aminomethyl Group (-CH₂NH₂): This group imparts basicity to the molecule, allowing it to form salts with acids. The primary amine is capable of acting as both a hydrogen bond donor and acceptor, which significantly influences its melting point, boiling point, and solubility in protic solvents.
- Trifluoromethoxy Group (-OCF₃): This is a highly lipophilic and strongly electron-withdrawing group. Its presence lowers the basicity (pKa) of the aminomethyl group compared to an unsubstituted benzylamine by inductively pulling electron density from the aromatic ring.
- Bromo Group (-Br): The bromine atom is an electron-withdrawing group (by induction) and increases the overall molecular weight and density of the compound. It contributes to van der Waals interactions, which can affect the melting and boiling points.

The interplay of these groups dictates the compound's overall polarity, lipophilicity, and reactivity.

Table 1: Compound Identification

Identifier	Value	Source
Chemical Name	(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine	N/A
CAS Number	1152088-62-4	[1] [2]
Molecular Formula	C ₈ H ₇ BrF ₃ NO	[1]

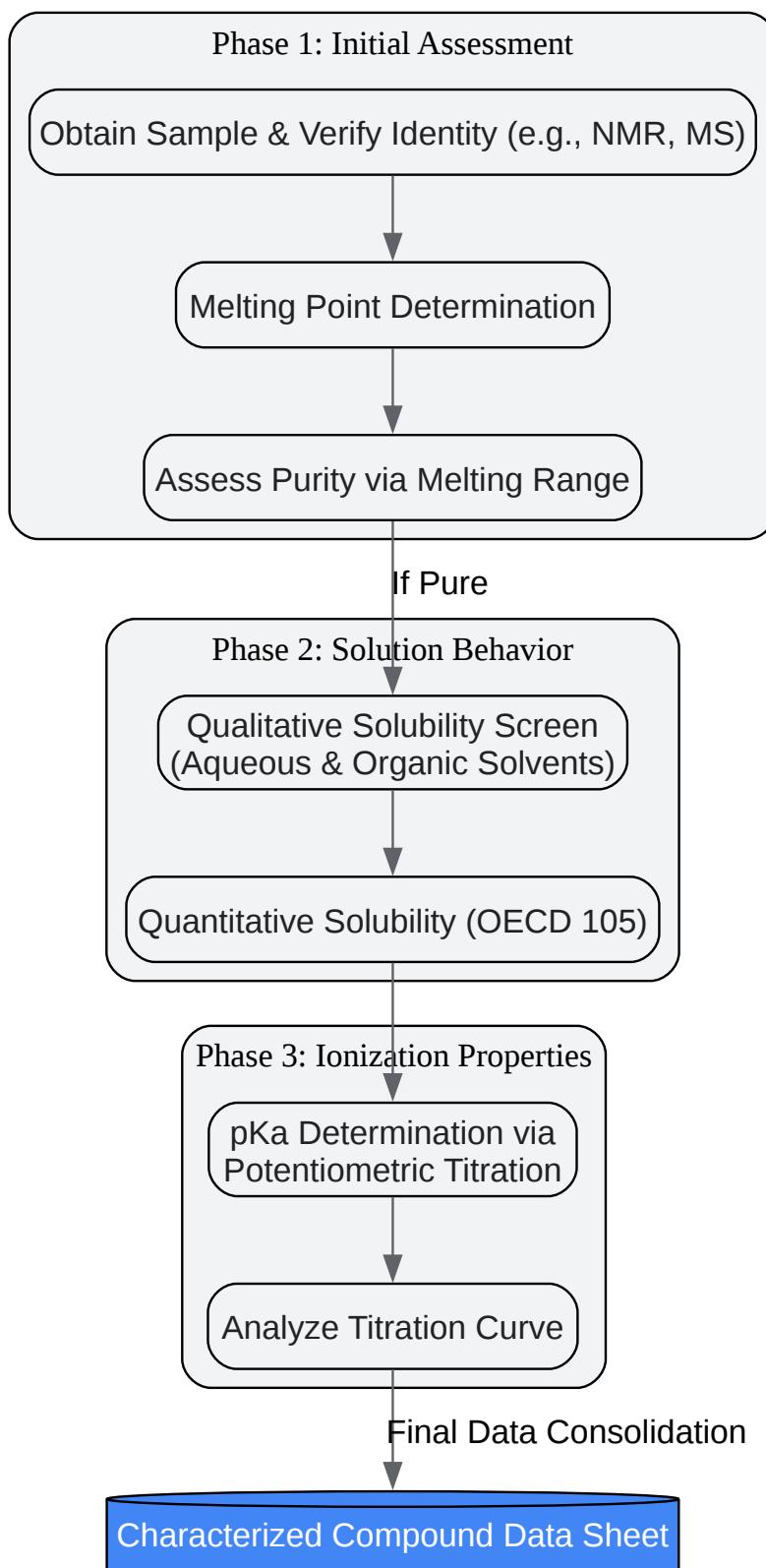
| Molecular Weight | 270.05 g/mol | [\[1\]](#)[\[3\]](#) |

Physicochemical Properties: Predicted Data

While comprehensive experimental data for this specific molecule is not widely published, computational models provide valuable estimations. These predicted values serve as a baseline for experimental design and verification. It is critical for researchers to experimentally confirm these properties, as computational predictions can deviate from empirical results.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	243.0 ± 35.0 °C (at 760 mmHg)	[3]
Density	1.626 ± 0.06 g/cm ³	[3]
pKa	8.08 ± 0.10	[4]


| Storage Temp. | 2-8°C (Protect from light) | [3] |

Methodologies for Experimental Characterization

To ensure scientific integrity and reproducibility, the predicted properties must be validated through rigorous experimental protocols. The following sections detail standard, self-validating procedures for determining the critical physical properties of a novel amine compound like **(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine**.

Workflow for Physical Property Characterization

The logical flow for characterizing a new chemical entity ensures that foundational data is gathered efficiently and informs subsequent experiments.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental characterization of a research chemical.

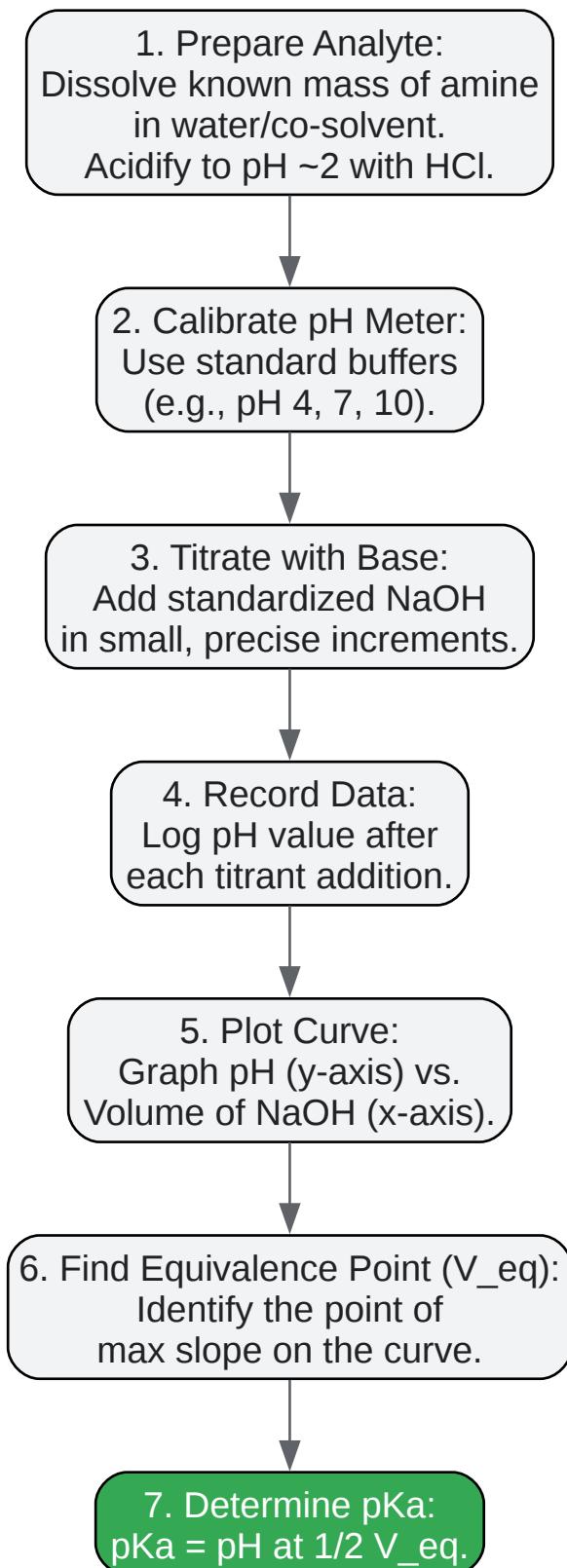
Melting Point Determination

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress the melting point and broaden the range.[5]

Protocol: Capillary Melting Point Determination

- **Sample Preparation:** Place a small amount of the dry, solid compound on a clean, dry surface. Finely powder the crystals if necessary.[6]
- **Capillary Loading:** Push the open end of a glass capillary tube into the powder. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom. Repeat until 1-2 mm of sample is collected.[7][8]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[6]
- **Rapid Determination (Optional):** Perform an initial rapid heating (10-20°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[6]
- **Precise Determination:** Using a fresh sample, heat the block quickly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last crystal melts into liquid (T_2). The melting range is $T_1 - T_2$.
- **Validation:** Repeat the precise determination at least twice with fresh samples. Consistent results confirm the accuracy of the measurement.

Aqueous Solubility Assessment


Solubility is a critical parameter for any compound intended for biological study or as a reactant in solution-phase chemistry. The OECD 105 guideline provides a robust framework for this determination.[9]

Protocol: Shake-Flask Method (OECD 105)

- System Preparation: Add an excess amount of **(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine** to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a flask. The excess solid is necessary to ensure saturation is achieved.[10]
- Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.[10][11]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge or filter the aliquot (using a filter material that does not bind the analyte).[9]
- Quantification: Accurately dilute the clarified supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Validation: Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification. The experiment should be performed in triplicate to ensure reproducibility.[12]

pKa Determination by Potentiometric Titration

The pKa is the pH at which a compound's ionizable group is 50% protonated and 50% deprotonated. For an amine, this value is crucial for predicting its charge state at physiological pH, which affects membrane permeability, receptor binding, and solubility. Potentiometric titration is the gold standard for pKa determination.[13][14]

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Potentiometric Titration for an Amine

- Preparation of Solutions:
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
 - Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
 - Accurately weigh and dissolve a sample of **(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine** to create a solution of known concentration (e.g., 1 mM).[12][14]
- Apparatus Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the titration range.[12]
- Titration Setup:
 - Place a known volume of the amine solution into a beaker with a magnetic stir bar.
 - To ensure the amine is fully protonated at the start, add the 0.1 M HCl solution until the pH is stable at approximately 1.8-2.0.[14]
 - Immerse the calibrated pH electrode in the solution.
- Titration Process:
 - Begin titrating by adding small, precise increments of the standardized 0.1 M NaOH solution.
 - After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14]
 - Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).
- Data Analysis:

- Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This corresponds to the volume of NaOH required to deprotonate all of the protonated amine.
- The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point).[\[15\]](#)
- Validation: Perform the titration a minimum of three times to ensure the reliability of the result and calculate the average pKa and standard deviation.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (5-bromo-2-(trifluoromethoxy)phenyl)methanamine | 1152088-62-4 [chemicalbook.com]
- 2. 1152088-62-4 Cas No. | (5-Bromo-2-(trifluoromethoxy)phenyl)methanamine | Matrix Scientific [matrixscientific.com]
- 3. (5-bromo-2-(trifluoromethoxy)phenyl)methanamine CAS#: 1152088-62-4 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. filab.fr [filab.fr]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [(5-Bromo-2-(trifluoromethoxy)phenyl)methanamine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373020#5-bromo-2-trifluoromethoxy-phenyl-methanamine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com